molecular formula C22H25N5O3 B11359443 N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-4-nitrobenzamide

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-4-nitrobenzamide

Cat. No.: B11359443
M. Wt: 407.5 g/mol
InChI Key: UNOFSFHHGARRBK-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a nitrobenzamide moiety

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C22H25N5O3/c1-15-9-11-26(12-10-15)14-21-24-19-13-17(5-8-20(19)25(21)2)23-22(28)16-3-6-18(7-4-16)27(29)30/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,28)

InChI Key

UNOFSFHHGARRBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a benzodiazole intermediate.

    Attachment of the Nitrobenzamide Moiety: This step involves the coupling of the benzodiazole-piperidine intermediate with a nitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzodiazole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its pharmacological properties.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpiperidine
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 1-(N-Phenylcarbamoyl)-2-methylpiperidine

Uniqueness

N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzodiazole core and a nitrobenzamide moiety makes it particularly interesting for medicinal chemistry applications.

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